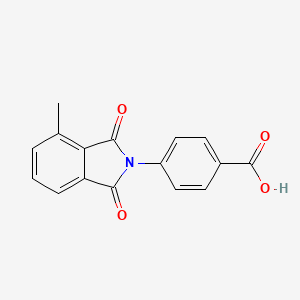

4-(4-Methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(4-Methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid, also known as 4-Methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-ylbenzoic acid, is a synthetic organic compound. It is a white crystalline solid with a molecular weight of 258.26 g/mol and a melting point of 162-164 °C. It is soluble in water, ethanol and methanol, and is insoluble in ether and benzene. 4-Methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-ylbenzoic acid is used in a variety of scientific and industrial applications, including as a precursor in the synthesis of pharmaceuticals, as a catalyst and as an intermediate in organic synthesis.

Scientific Research Applications

- Anti-inflammatory Properties : Researchers have explored the anti-inflammatory potential of this compound due to its structural resemblance to certain nonsteroidal anti-inflammatory drugs (NSAIDs). It may inhibit inflammatory pathways and could be a lead compound for drug development .

- Antimicrobial Activity : Investigations suggest that derivatives of this compound exhibit antimicrobial effects against bacteria and fungi. These findings make it a candidate for developing novel antibiotics .

- Organic Semiconductors : The π-conjugated structure of this compound makes it interesting for organic electronics. Researchers have studied its use as a building block in organic semiconductors for applications like organic field-effect transistors (OFETs) and solar cells .

- Metal Chelation : The carboxylic acid group in this compound can form stable complexes with transition metals. These complexes may find applications in catalysis, sensors, and bioinorganic chemistry .

- Enzyme Inhibitors : Some derivatives of this compound have shown inhibitory activity against enzymes involved in various biological processes. For instance, they may target proteases or kinases, making them relevant for drug discovery .

- Crystal Packing Analysis : The crystal structures of this compound have been investigated using X-ray crystallography. Understanding its packing arrangements can provide insights into supramolecular interactions and crystal engineering .

- Quantum Chemical Calculations : Researchers have employed computational methods to study the electronic properties, stability, and reactivity of this compound. Density functional theory (DFT) calculations can predict its behavior in different environments .

Medicinal Chemistry and Drug Development

Materials Science and Organic Electronics

Coordination Chemistry and Metal Complexes

Biological Studies and Enzyme Inhibition

Supramolecular Chemistry and Crystal Engineering

Computational Chemistry and Molecular Modeling

Mechanism of Action

Target of Action

The primary target of the compound 4-(4-Methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)benzoic acid is Thymidylate synthase, an enzyme found in the organism Lactobacillus casei . Thymidylate synthase plays a crucial role in the synthesis of thymidine monophosphate (dTMP), which is essential for DNA replication and repair.

Mode of Action

It is known to interact with its target, thymidylate synthase . This interaction could potentially inhibit the function of the enzyme, thereby affecting the synthesis of dTMP and ultimately impacting DNA replication and repair.

Biochemical Pathways

The compound 4-(4-Methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)benzoic acid affects the biochemical pathway involving the synthesis of dTMP. By interacting with Thymidylate synthase, it could potentially disrupt this pathway, leading to downstream effects on DNA replication and repair

Result of Action

The molecular and cellular effects of the action of 4-(4-Methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)benzoic acid are likely to be related to its impact on DNA replication and repair, due to its interaction with Thymidylate synthase . .

properties

IUPAC Name |

4-(4-methyl-1,3-dioxoisoindol-2-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO4/c1-9-3-2-4-12-13(9)15(19)17(14(12)18)11-7-5-10(6-8-11)16(20)21/h2-8H,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSDQNTZZXCIRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methanamine dihydrochloride](/img/structure/B2719586.png)

![3-methoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2719587.png)

![2,4,7-Trimethyl-6-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2719589.png)

![N-(4-fluorophenyl)-2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2719599.png)

![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2719602.png)

![4-(2-{[(4-Chlorophenyl)(cyano)methyl]carbamoyl}eth-1-en-1-yl)benzamide](/img/structure/B2719603.png)

![3-(2-methoxyethyl)-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2719604.png)